2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide
Overview
Description
2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide is a chemical compound with the molecular formula C₇H₈BrNS·HBr It is a brominated derivative of thieno[3,2-c]pyridine, which is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide typically involves the bromination of thieno[3,2-c]pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The process involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are carefully monitored and controlled to ensure consistent product quality. The final product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K₂CO₃) or cesium carbonate
Biological Activity
2-Bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide is a heterocyclic compound notable for its unique thieno-pyridine structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C₇H₈BrNS·HBr
- Molecular Weight : Approximately 299.02 g/mol
- Structure : The compound features a bromine substituent at the 2-position of the thieno[3,2-c]pyridine ring system, enhancing its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A comparative study of various thieno-pyridine derivatives revealed that the bromination pattern influences their effectiveness against different microbial strains.
Compound | Activity | MIC (µg/mL) |
---|---|---|
This compound | Antimicrobial | < 16 (against E. faecium) |
4-Bromo-thieno[3,2-c]pyridine | Anticancer | > 64 (against Caco-2) |
The compound's efficacy was particularly noted against multidrug-resistant pathogens, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .
Anticancer Activity
In a study focusing on thieno-pyridine derivatives for anticancer applications, this compound demonstrated cytotoxic effects on breast cancer cell lines. The compound was tested against MDA-MB-231 and MCF-7 cell lines using the MTT assay.
- Results :
- In the MDA-MB-231 cell line:
- 0.05 µM : Significant cytotoxicity after 24 hours.
- 2.5 µM : Less than 50% cell viability after 48 hours.
- 25 µM : Maximal cytotoxicity achieved after 72 hours.
- In the MCF-7 cell line:
- In the MDA-MB-231 cell line:
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The presence of the bromine atom enhances its binding affinity to various biological receptors and enzymes involved in critical cellular processes.
Structure-Activity Relationship (SAR)
Studies have shown that modifications in the thieno-pyridine structure can lead to variations in biological activity. For instance:
Structural Modification | Biological Activity |
---|---|
Bromination at different positions | Alters antimicrobial potency |
Amino substitution | Neuroprotective effects |
These modifications help in understanding how structural changes can optimize the compound's therapeutic potential .
Case Studies
- Antimicrobial Study : A recent investigation highlighted the effectiveness of this compound against vancomycin-resistant E. faecium strains. The minimum inhibitory concentration (MIC) was determined to be around 16 µg/mL, indicating strong activity against resistant bacteria .
- Cytotoxicity in Cancer Cells : Another study focused on the effects of this compound on cancer stem cells showed a significant reduction in cell viability across multiple concentrations and exposure times .
Properties
IUPAC Name |
2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS.BrH/c8-7-3-5-4-9-2-1-6(5)10-7;/h3,9H,1-2,4H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICGSUAGXSIQQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=C2)Br.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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